molecular formula C9H10FN3 B6150861 1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine CAS No. 1155599-04-4

1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine

Cat. No.: B6150861
CAS No.: 1155599-04-4
M. Wt: 179.2
InChI Key:
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Description

1-Ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine is a chemical compound with the molecular formula C9H10FN3 It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine typically involves the reaction of 5-fluoro-1H-1,3-benzodiazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps, such as recrystallization or chromatography, to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with a base to facilitate the substitution.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

1-Ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-Ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine can be compared with other similar compounds, such as:

    1-Ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine: Similar structure but with the fluorine atom at a different position, leading to different chemical and biological properties.

    1-Methyl-5-fluoro-1H-1,3-benzodiazol-2-amine: Similar structure with a methyl group instead of an ethyl group, affecting its reactivity and applications.

    1-Ethyl-5-chloro-1H-1,3-benzodiazol-2-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1155599-04-4

Molecular Formula

C9H10FN3

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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